molecular formula C10H7BrN2OS B3613901 (5E)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE

(5E)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B3613901
M. Wt: 283.15 g/mol
InChI Key: PQRKHWKAFBFOGU-VMPITWQZSA-N
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Description

(5E)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms

Properties

IUPAC Name

(5E)-2-amino-5-[(3-bromophenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2OS/c11-7-3-1-2-6(4-7)5-8-9(14)13-10(12)15-8/h1-5H,(H2,12,13,14)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRKHWKAFBFOGU-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/2\C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 3-bromobenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidinone ring. The reaction conditions, such as temperature, solvent, and pH, can be optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized thiazolidinone compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent, inhibiting the growth of various pathogens.

    Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE varies depending on its application. In biological systems, the compound may interact with cellular targets such as enzymes and receptors, leading to the inhibition of essential biochemical pathways. For example, its antimicrobial activity may result from the disruption of cell wall synthesis or interference with DNA replication. In cancer cells, the compound may induce apoptosis through the activation of caspases and the mitochondrial pathway.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(2-BROMOPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE
  • (5E)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE
  • (5E)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE

Uniqueness

(5E)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE is unique due to the presence of the 3-bromophenyl group, which imparts distinct electronic and steric properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 2
(5E)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE

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